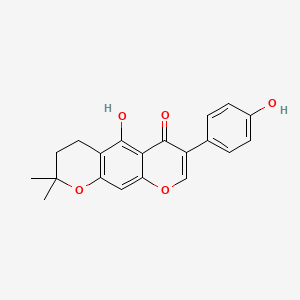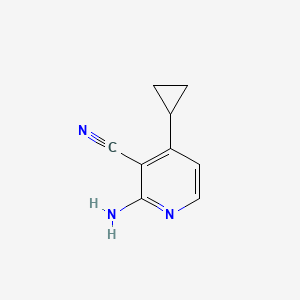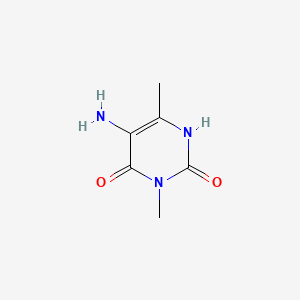
二氢阿魏苷元
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroalpinumisoflavone is a flavonoid compound with the molecular formula C20H18O5 and a molecular weight of 338.4 g/mol . It is a yellow powder derived from the herbs of Erythrina arborescens . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Physical And Chemical Properties Analysis
Dihydroalpinumisoflavone is a yellow powder . It has a molecular weight of 338.4 g/mol . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . More specific physical and chemical properties are not detailed in the available resources .科学研究应用
抗癌特性
二氢阿魏苷元 (AIF) 已被研究其在癌症治疗中的潜力。张等 (2020) 发现 AIF 抑制肝细胞癌 (HCC) 细胞中的细胞增殖、迁移和侵袭。它在这些细胞中诱导 NLRP3 炎性小体介导的细胞焦亡和自噬,从而抑制肿瘤生长 (Zhang et al., 2020)。同样,高等人 (2017) 报告说,AIF 通过调节 COX-2 表达并影响 miR-124/SphK1 轴在黑色素瘤中显示出抗转移作用 (Gao et al., 2017)。在卵巢癌中,洪等人 (2022) 证明 AIF 破坏了内质网和线粒体功能,导致细胞凋亡 (Hong et al., 2022)。
药理作用
Ateba 等人 (2019) 的一项综合综述强调了 AIF 的多种治疗潜力,包括抗骨质疏松、抗氧化、抗炎、抗菌、抗癌、雌激素和抗雌激素、抗糖尿病和神经保护特性 (Ateba et al., 2019)。
骨骼健康和骨质疏松
在一项由 Cong 等人 (2017) 进行的研究中发现,AIF 具有骨保护作用,它抑制破骨细胞分化,并在卵巢切除小鼠模型中防止骨质流失 (Cong et al., 2017)。
抗炎和抗氧化特性
李等人 (2018) 发现 AIF 通过调节抗氧化和抗炎途径在体外和体内减轻了脂多糖诱导的急性肺损伤 (Li et al., 2018)。此外,Lim 等人 (2012) 报道,AIF 的衍生物甲基阿魏苷元通过 NF-κB 和 MAPK 信号通路抑制小胶质细胞中的炎症 (Lim et al., 2012)。
作用机制
Target of Action
It is known that this compound is an isoflavone , a class of compounds that often interact with estrogen receptors and other proteins involved in signal transduction .
Mode of Action
The exact mode of action of Dihydroalpinumisoflavone remains unclear due to the lack of specific studies on this compound. Isoflavones, in general, are known to interact with their targets, leading to changes in cellular signaling pathways .
Biochemical Pathways
They can act as antioxidants, inhibit enzymes, and modulate signal transduction pathways .
Pharmacokinetics
The pharmacokinetic properties of flavonoids, in general, have been studied . They are known to have good absorption profiles, and their bioavailability can be influenced by factors such as molecular structure and the presence of glycosides .
Result of Action
Isoflavones are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
属性
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMTCOAGXAAIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroalpinumisoflavone | |
Q & A
Q1: What are the known natural sources of Dihydroalpinumisoflavone?
A1: Dihydroalpinumisoflavone has been isolated from the following plant sources:
- Stem bark of Erythrina variegata Linn: This plant, also known as the Tiger's claw tree, is known for its medicinal properties. []
- Leaves and stems of Crotalaria madurensis: This plant belongs to the legume family and is found in various parts of Asia. []
- Heartwood of Erythrina arborescens Roxb: This species, also from the Erythrina genus, is found in Southeast Asia and is known for its vibrant flowers. []
Q2: What is the molecular structure of Dihydroalpinumisoflavone?
A2: Dihydroalpinumisoflavone possesses a unique structure characterized by a prenylated isoflavone skeleton. While its molecular formula hasn't been explicitly stated in the provided abstracts, it can be deduced as C26H28O6 based on its chemical name: 4′-hydroxy-[6″,6″-dimethyldihydropyrano(2″,3″:5,6)]-[6‴,6‴-dimethyldihydropyrano(2‴,3‴:7,8)]isoflavone. Further spectroscopic analyses, including NMR and mass spectrometry, would be needed to confirm this. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate](/img/structure/B582614.png)
![2-[[1-(2-Phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B582615.png)
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)

![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)



